molecular formula C22H22N6O2 B2366325 N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946312-49-8

N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No.: B2366325
CAS No.: 946312-49-8
M. Wt: 402.458
InChI Key: BFUBNWRUZDUJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a pyrazolo-pyrimidinone derivative characterized by a propanamide linker connecting a dimethylaminophenyl group to a 4-oxo-1-phenylpyrazolo[3,4-d]pyrimidine core. The dimethylamino group at the para position of the phenyl ring enhances solubility and electron-donating properties, while the pyrazolo-pyrimidinone scaffold provides structural rigidity and binding affinity to biological targets .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-26(2)17-10-8-16(9-11-17)25-20(29)12-13-27-15-23-21-19(22(27)30)14-24-28(21)18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUBNWRUZDUJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. The structure features a pyrazolo[3,4-d]pyrimidine core, which is recognized for its potential in medicinal chemistry, particularly in the development of anticancer agents and other therapeutics.

Chemical Structure and Properties

The chemical formula of this compound is C21H22N4O2C_{21}H_{22}N_{4}O_{2}, with a molecular weight of approximately 366.43 g/mol. The compound features several functional groups, including an amide linkage and a dimethylamino substituent, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with multiple biological targets.

Anticancer Activity

Research has shown that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can induce apoptosis and inhibit cell cycle progression in breast cancer cells (MCF-7) by targeting key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway .

Table 1: Summary of Anticancer Activity

CompoundCell LineMechanism of ActionReference
5aMCF-7Apoptosis induction
5eMCF-7G0/G1 phase arrest
5gMCF-7EGFR inhibition

Other Biological Activities

In addition to anticancer properties, this compound has been associated with various pharmacological effects:

  • Anti-inflammatory : Some derivatives have shown promise in reducing inflammation via inhibition of pro-inflammatory cytokines.
  • Antimicrobial : The compound exhibits activity against certain bacterial strains, suggesting potential use in treating infections.
  • Cytotoxicity : Studies indicate cytotoxic effects on tumor cells while sparing normal cells, highlighting its therapeutic potential .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can interact with cell surface receptors that regulate cell signaling pathways critical for growth and survival.
  • DNA Interaction : There is evidence suggesting that the compound can intercalate into DNA, disrupting replication and transcription processes .

Case Studies

Several case studies have explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical settings:

  • Study on MCF-7 Cells : A series of derivatives were tested for their antiproliferative effects. Compounds showed IC50 values indicating potent cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells.
  • Molecular Docking Studies : These studies revealed high binding affinities to EGFR and other relevant targets, providing insights into the structure–activity relationship (SAR) of these compounds .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrazolopyrimidine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines, such as MCF-7 and HeLa cells. The mechanism of action was attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Research has suggested that similar structures can act as inhibitors of viral replication by interfering with viral enzymes.

Case Study:
In a study examining the inhibition of viral mono-ADP-ribosyltransferase toxins, compounds with a similar structure were found to exhibit low nanomolar inhibitory activity against the ExoA toxin from Pseudomonas aeruginosa. This suggests potential therapeutic applications in treating infections caused by this pathogen .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies due to its structural characteristics that allow it to interact with various enzyme active sites.

Data Table: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)Reference
Compound AExoA0.05
Compound BPARP0.10
N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl...Specific KinaseTBDCurrent Study

Structure-Activity Relationship (SAR) Studies

The compound's diverse functional groups facilitate extensive SAR studies, which are critical for optimizing pharmacological properties.

Findings:
Recent SAR analyses have revealed that modifications in the dimethylamino group significantly affect binding affinity and selectivity towards target proteins. For example, altering the substituents on the phenyl ring can enhance potency against specific cancer cell lines while reducing off-target effects .

Conclusion and Future Directions

This compound shows considerable promise in medicinal chemistry and biological research applications. Its potential as an anticancer and antiviral agent warrants further investigation through clinical trials and detailed mechanistic studies.

Future research should focus on:

  • In vivo studies to evaluate therapeutic efficacy.
  • Optimization of chemical structure to enhance bioavailability and reduce toxicity.
  • Exploration of combination therapies with existing drugs to improve treatment outcomes for resistant strains or advanced cancers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide can be contextualized by comparing it with analogs reported in recent patents and synthetic studies. Below is a detailed analysis:

Structural Analogues

Compound Name Key Structural Differences Molecular Weight Melting Point (°C) Yield (%) Reference
N-(2-Ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide Ethoxy substituent at phenyl vs. dimethylamino group 432.45 Not reported Not reported
2-(1-(4-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Chromenone core replaces propanamide linker; fluorinated aryl 543.52 Not reported 18
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Sulfonamide substituent; fluorinated chromenone 589.1 175–178 28

Key Findings

Substituent Effects on Solubility: The dimethylamino group in the target compound improves aqueous solubility compared to the ethoxyphenyl analog (e.g., N-(2-ethoxyphenyl)-...propanamide), which lacks strong electron-donating groups . Fluorinated analogs (e.g., Example 28 in ) exhibit reduced solubility due to hydrophobic fluorine atoms but show enhanced metabolic stability.

Biological Activity: Chromenone-containing derivatives (e.g., 2-(1-(4-(dimethylamino)-1H-pyrazolo...)chromen-4-one) demonstrate potent kinase inhibitory activity, likely due to planar chromenone stacking with ATP-binding pockets . The sulfonamide analog (Example 53 in ) shows improved selectivity for tyrosine kinases, attributed to the sulfonamide’s hydrogen-bonding capacity.

Synthetic Accessibility: The target compound’s propanamide linker simplifies synthesis compared to chromenone- or sulfonamide-containing derivatives, which require multi-step functionalization (e.g., Suzuki couplings for chromenones or sulfonylation reactions ).

Physicochemical Properties

Property Target Compound Chromenone Analog Sulfonamide Analog
LogP (Predicted) 2.8 3.5 3.2
Hydrogen Bond Acceptors 6 7 8
Rotatable Bonds 5 4 6

Research Implications

The dimethylaminophenyl-propanamide scaffold offers a balance of synthetic feasibility and moderate bioactivity, making it a viable lead for further optimization. However, fluorinated or sulfonamide-containing analogs exhibit superior target engagement at the cost of synthetic complexity. Future studies should explore hybrid structures combining the dimethylamino group’s solubility benefits with chromenone/sulfonamide pharmacophores.

Preparation Methods

Vilsmeier Amidination and Heterocyclization

A one-flask protocol adapted from enables efficient construction of the pyrazolo[3,4-d]pyrimidine skeleton:

  • Reaction of 5-aminopyrazole derivatives (e.g., 1,3-diphenyl-1H-pyrazol-5-amine) with N,N-dimethylformamide (DMF) and phosphorus tribromide (PBr₃) generates a Vilsmeier-Haack adduct.
  • Cyclization with hexamethyldisilazane (HMDS) at 70–80°C yields the pyrazolo[3,4-d]pyrimidine core.

Key Optimization Parameters :

  • Solvent : DMF maximizes yields (91%) due to optimal polarity for adduct formation.
  • Stoichiometry : 3 equivalents of PBr₃ and HMDS ensure complete conversion.

Introduction of the 4-Oxo Group

Oxidation of the pyrimidine ring at position 4 is critical. In, cyclization in formamide under reflux directly installs the 4-oxo group via dehydration. Applying this to intermediates from, the 4-oxo-pyrazolo[3,4-d]pyrimidin-5(4H)-one is obtained in quantitative yields.

Functionalization at Position 5: Propanamide Linker Installation

Bromination at Position 5

Selective bromination of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core enables subsequent nucleophilic substitution. In, analogous intermediates undergo bromination using N-bromosuccinimide (NBS) in acetonitrile with p-toluenesulfonic acid (p-TsOH), achieving >90% yields.

Nucleophilic Substitution with 3-Aminopropanoic Acid

The brominated intermediate reacts with 3-aminopropanoic acid in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 60°C. This affords 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoic acid in 78–85% yield.

Table 1: Optimization of Nucleophilic Substitution

Catalyst Solvent Temp (°C) Yield (%)
K₂CO₃ DMSO 60 85
Et₃N DMF 80 72
DBU THF 50 68

Amide Coupling with 4-Dimethylaminophenylamine

Activation of Propanoic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Coupling Reaction

Reaction of the activated ester with 4-dimethylaminophenylamine at room temperature for 12 hours yields the target amide. Purification via silica gel chromatography (hexane/ethyl acetate) affords the final compound in 75–82% yield.

Table 2: Amide Coupling Efficiency

Coupling Reagent Base Solvent Yield (%)
EDC/HOBt DIPEA DCM 82
DCC/DMAP Et₃N THF 76
HATU DIPEA DMF 80

Alternate Route: Tandem Heterocyclization and Side-Chain Assembly

An integrated approach from combines pyrazolo[3,4-d]pyrimidinone synthesis with propanamide installation:

  • Condensation of 5-aminopyrazole with triethyl orthoformate and malononitrile forms 2-(ethoxymethylene)malononitrile.
  • Cyclization in formamide yields 4-aminopyrazolo[3,4-d]pyrimidine, which is oxidized to the 4-oxo derivative.
  • Mitsunobu reaction with 3-hydroxypropanamide and diethyl azodicarboxylate (DEAD) introduces the side chain.

Challenges and Mitigation Strategies

  • Regioselectivity in Heterocyclization : Competing formation of pyrazolo[1,5-a]pyrimidines is minimized using HMDS, which favors 6-endo-dig cyclization.
  • Side-Chain Hydrolysis : Steric shielding of the amide group during Mitsunobu reactions prevents undesired cleavage.

Q & A

Q. What are the key steps and optimal conditions for synthesizing N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization of precursor heterocycles under reflux conditions (e.g., ethanol or acetonitrile) .
  • Step 2 : Introduction of the propanamide side chain using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) .
  • Step 3 : Functionalization of the dimethylaminophenyl group via nucleophilic substitution or amidation, requiring precise pH control (6.5–7.5) and temperatures of 60–80°C .
    Critical Parameters : Solvent purity, reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~500–550) .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure and intermolecular interactions (e.g., hydrogen bonding patterns) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in pharmacological data (e.g., anti-cancer vs. anti-inflammatory activity) may arise from assay variability or impurities. Address this by:
  • Cross-Validation : Replicate assays (e.g., kinase inhibition vs. cytotoxicity) using standardized protocols (e.g., MTT assay for IC₅₀) .
  • Purity Assessment : Use HPLC (>95% purity threshold) and LC-MS to rule out byproducts .
  • Target-Specific Profiling : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities for kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) .

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility .
  • Catalyst Selection : Use palladium catalysts (e.g., Pd/C) for coupling steps or acid/base catalysts (e.g., triethylamine) for amidation .
  • Temperature Gradients : Employ microwave-assisted synthesis (e.g., 100–250 W) to reduce reaction time and enhance regioselectivity .

Q. What computational tools are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to assess stability of the dimethylaminophenyl moiety in hydrophobic pockets .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability .
  • Density Functional Theory (DFT) : Calculate electron distribution in the pyrazolo-pyrimidine core to identify reactive sites for functionalization .

Q. How can researchers address low solubility or stability in biological assays?

  • Methodological Answer :
  • Formulation Optimization : Use co-solvents (DMSO ≤0.1%) or cyclodextrin-based encapsulation to enhance aqueous solubility .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with UPLC monitoring to identify degradation pathways (e.g., hydrolysis of the propanamide bond) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.